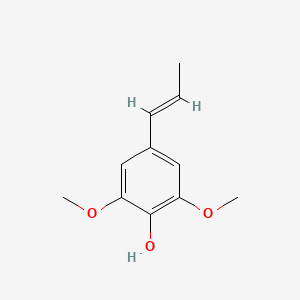

4-Propenyl-2,6-dimethoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxy-4-prop-1-enylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHOHYAUMDHSBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C(=C1)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-22-9 | |

| Record name | 4-Propenylsyringol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6635-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

4-Propenyl-2,6-dimethoxyphenol chemical properties and CAS 6635-22-9

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2][3]

Executive Summary

4-Propenyl-2,6-dimethoxyphenol (CAS 6635-22-9), often referred to as 4-propenylsyringol , represents a critical class of phenylpropanoids derived from the lignin biosynthetic pathway.[1][2][3] Distinct from its isomer 4-allyl-2,6-dimethoxyphenol (allylsyringol), the propenyl variant features a double bond conjugated with the aromatic ring.[1][2][3] This conjugation confers unique electrochemical properties, enhanced antioxidant capacity, and specific reactivity profiles suitable for cationic polymerization and pharmaceutical functionalization. This guide provides a comprehensive technical analysis of its properties, synthesis, and applications.

Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9]

The physicochemical behavior of 4-propenylsyringol is governed by its amphiphilic nature—lipophilic due to the propenyl chain and methoxy groups, yet capable of hydrogen bonding via the phenolic hydroxyl.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 4-[(1E)-prop-1-enyl]-2,6-dimethoxyphenol | Trans-isomer is thermodynamically dominant.[1][2][3] |

| CAS Number | 6635-22-9 | Distinct from allyl isomer (CAS 6627-88-9).[1][2][3] |

| Molecular Formula | C₁₁H₁₄O₃ | MW: 194.23 g/mol .[2][4] |

| Physical State | Viscous pale yellow liquid | May crystallize upon prolonged cold storage.[2] |

| Boiling Point | 135 °C @ 13 mmHg | Extrapolated ~305 °C @ 760 mmHg.[2][5] |

| Density | 1.098 – 1.105 g/cm³ | @ 25 °C. |

| Refractive Index | 1.577 – 1.578 | High index due to aromatic conjugation.[2] |

| Solubility | Ethanol, DMSO, Chloroform | Insoluble in water (<0.5 g/L). |

| LogP | 2.1 – 2.5 | Moderate lipophilicity; membrane permeable.[2] |

| pKa | ~9.9 | Phenolic proton acidity.[2] |

Structural Analysis & Spectroscopic Signatures[2][3]

Accurate identification relies on distinguishing the conjugated propenyl chain from the isolated allyl chain found in its precursor.

Nuclear Magnetic Resonance (NMR) Profile

The trans-propenyl geometry is confirmed by the large coupling constant (J) of the vinylic protons.[2]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.85 (d, 3H, J = 6.5 Hz): Methyl group (terminal).[2]

-

δ 3.89 (s, 6H): Methoxy groups (equivalent).[2]

-

δ 5.50 (s, 1H): Phenolic –OH (exchangeable).[2]

-

δ 6.15 (dq, 1H, J = 15.8, 6.5 Hz): β-Vinylic proton.[2]

-

δ 6.30 (d, 1H, J = 15.8 Hz): α-Vinylic proton (conjugated).[2]

-

δ 6.65 (s, 2H): Aromatic ring protons (chemically equivalent).[2]

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (M⁺): m/z 194 (Base peak, stable radical cation).[2]

-

Fragmentation: Loss of methyl radical (m/z 179) is prominent due to the stability of the quinoid resonance structure.

Synthesis & Production Methodologies

While 4-propenylsyringol can be isolated from lignin pyrolysis oil, high-purity synthesis for pharmaceutical applications typically involves the alkaline isomerization of 4-allylsyringol.[1][2][3] This process is thermodynamically driven, moving the double bond into conjugation with the benzene ring.

Protocol: Ruthenium-Catalyzed Isomerization

Rationale: Metal catalysis offers milder conditions and higher stereoselectivity (E-isomer) compared to harsh KOH refluxes.[1][2]

Reagents:

-

Precursor: 4-Allyl-2,6-dimethoxyphenol (Allylsyringol).[1][2][3][6][7]

-

Catalyst: Ruthenium(III) chloride hydrate (RuCl₃[2]·xH₂O) or Ru(acac)₃.[2]

Step-by-Step Workflow:

-

Charge: Load 100 mmol of 4-allylsyringol into a reaction vessel.

-

Catalyst Addition: Add 0.5 mol% RuCl₃ catalyst.

-

Reaction: Heat to 80–100 °C under inert atmosphere (N₂) for 4–6 hours.

-

Mechanism:[2] Hydride shift mechanism facilitated by the metal center.

-

-

Monitoring: Track disappearance of the allyl terminal alkene (δ 5.1, 5.9 ppm) and appearance of propenyl signals (δ 1.85, 6.15 ppm) via ¹H NMR.

-

Purification:

-

Cool mixture to room temperature.

-

Filter through a pad of celite to remove catalyst.

-

Distill under reduced pressure (vacuum distillation) to isolate the pure trans-isomer.[2]

-

Figure 1: Catalytic isomerization workflow for converting allylsyringol to propenylsyringol.

Reactivity & Functionalization[2][3][11]

The chemical utility of 4-propenylsyringol stems from two reactive centers: the phenolic hydroxyl and the conjugated olefin .[2]

Antioxidant Mechanism (HAT)

The compound acts as a potent radical scavenger via Hydrogen Atom Transfer (HAT).[2] The presence of two methoxy groups at the ortho positions exerts a positive mesomeric effect (+M), increasing electron density on the phenolic oxygen and stabilizing the resulting phenoxyl radical.

-

Stability: The unpaired electron in the ArO• radical is delocalized across the ring and the conjugated propenyl chain, preventing rapid propagation of oxidative chains.

Polymerization

Unlike the allyl isomer, the conjugated propenyl group is susceptible to cationic polymerization .

-

Initiators: Lewis acids (BF₃[2]·OEt₂).

-

Product: Poly(propenylsyringol) or copolymers with styrene derivatives.[2] These polymers are explored for renewable, high-performance thermoplastics.[1][2]

Figure 2: Dual reactivity pathways: Antioxidant radical scavenging vs. Synthetic polymerization.[1][2]

Biological & Pharmacological Applications[2][3][12][13]

Pharmacological Potential[2][8]

-

Antioxidant: Exhibits superior DPPH radical scavenging activity compared to monomethoxyphenols (e.g., isoeugenol) due to the synergistic electron-donating effect of the second methoxy group.[2]

-

Anti-inflammatory: Modulates the NF-κB signaling pathway, potentially reducing cytokine production in macrophage models.[2]

-

Antimicrobial: Shows efficacy against Gram-positive bacteria (S. aureus), likely disrupting cell membrane integrity via its lipophilic tail.[2]

Industrial Applications

-

Flavor & Fragrance: FEMA 3728.[2] Used in "smoke," "vanilla," and "clove" profiles.

-

Biomarker: Urinary methoxyphenols, including propenylsyringol, are quantitative biomarkers for wood smoke exposure in epidemiological studies.

Safety & Handling

GHS Classification: Warning[2]

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The conjugated double bond makes it susceptible to autoxidation over time; protect from light.[2]

-

Spill: Absorb with inert material (vermiculite).[2] Do not flush into surface water; toxic to aquatic life in high concentrations.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5352905: 2,6-Dimethoxy-4-propenylphenol.[1][2][3] PubChem. Available at: [Link][1][2]

-

Flavor and Extract Manufacturers Association (FEMA). 4-Propenyl-2,6-dimethoxyphenol (FEMA 3728).[1][2][3] FEMA Flavor Library.[2][10] Available at: [Link][1][2]

-

National Institute of Standards and Technology (NIST). Phenol, 2,6-dimethoxy-4-(1-propenyl)- Mass Spectrum and Data.[1][2][3] NIST Chemistry WebBook.[2][7][11] Available at: [Link][1][2]

-

The Good Scents Company. 4-Propenyl Syringol (CAS 6635-22-9) Chemical Information.[1][2][3][5][11] TGSC.[2][5] Available at: [Link]

Sources

- 1. 4-Propenyl-2,6-dimethoxyphenol|lookchem [lookchem.com]

- 2. Phenol, 2,6-dimethoxy-4-(2-propenyl)- (CAS 6627-88-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 6635-22-9|2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol|BLD Pharm [bldpharm.com]

- 4. 2,6-Dimethoxy-4-propenylphenol,(E)- | C11H14O3 | CID 5352905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-propenyl syringol, 6635-22-9 [thegoodscentscompany.com]

- 6. Phenol, 2,6-dimethoxy-4-(2-propenyl)- [webbook.nist.gov]

- 7. Phenol, 2,6-dimethoxy-4-(2-propenyl)- [webbook.nist.gov]

- 8. synerzine.com [synerzine.com]

- 9. fishersci.com [fishersci.com]

- 10. femaflavor.org [femaflavor.org]

- 11. Phenol, 4-(1-propenyl)-2,6-dimethoxy [webbook.nist.gov]

A Guide to the Natural Occurrence of 4-Propenylsyringol in Hardwood Lignin Pyrolysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermal decomposition of lignin, a complex aromatic polymer abundant in biomass, presents a significant opportunity for the production of valuable platform chemicals. Among these, 4-propenylsyringol has garnered attention for its potential applications in the flavor, fragrance, and pharmaceutical industries. This guide provides a comprehensive technical overview of the natural occurrence of 4-propenylsyringol as a primary product of hardwood lignin pyrolysis. It delves into the fundamental chemical mechanisms of its formation, details robust experimental methodologies for its generation and analysis, and discusses the critical parameters influencing its yield. This document is intended to serve as a foundational resource for professionals seeking to understand and harness the thermochemical conversion of lignin into high-value aromatic compounds.

Introduction: Lignin Valorization Through Pyrolysis

Lignin, which constitutes 20-35% of wood by weight, is the most abundant renewable source of aromatic compounds on Earth.[1] Hardwood lignins are particularly characterized by a high proportion of syringyl (S) units, which are methoxy-rich phenylpropanoid structures. Pyrolysis, the thermal degradation of material in an oxygen-limited environment, is a promising technology for breaking down the complex lignin polymer into a liquid bio-oil containing a mixture of simpler aromatic chemicals.[2]

A key component of this bio-oil from hardwoods is 4-propenylsyringol. Understanding its formation is crucial for optimizing pyrolysis processes to selectively produce this and other valuable monomeric phenols. This guide will explore the journey from the complex structure of hardwood lignin to the formation and quantification of this specific, high-value chemical.

Part 1: The Chemistry of 4-Propenylsyringol Formation

The Structure of Hardwood Lignin: The Syringyl Precursor

Hardwood lignin is primarily composed of guaiacyl (G) and syringyl (S) monomeric units, with S units being predominant. These units are interconnected by a variety of ether (C-O) and carbon-carbon (C-C) linkages. The most common of these is the β-O-4 aryl ether linkage, which is also the weakest.[3] This high prevalence of S-units and weak ether bonds makes hardwood lignin an ideal feedstock for producing syringol-type compounds.

| Lignin Unit | Core Structure | Typical Abundance in Hardwoods |

| Syringyl (S) | 3,5-dimethoxy-4-hydroxyphenyl | High |

| Guaiacyl (G) | 3-methoxy-4-hydroxyphenyl | Moderate to High |

| p-Hydroxyphenyl (H) | 4-hydroxyphenyl | Low |

Pyrolysis Mechanisms: Cleavage of the Lignin Polymer

Lignin pyrolysis is primarily a free-radical decomposition process.[4] As the temperature increases, the weaker bonds within the lignin structure begin to break. The initial and most significant step in the depolymerization of lignin is the homolytic cleavage of the β-O-4 ether linkages.[3] This occurs at relatively low pyrolysis temperatures (400-500°C) and results in the release of monomeric and oligomeric phenolic radicals from the polymer backbone.[3]

The Specific Pathway to 4-Propenylsyringol

The formation of 4-propenylsyringol is a direct consequence of the pyrolysis of the sinapyl alcohol structures (the building blocks of S-lignin) within the lignin polymer. The primary product expected from the cleavage of β-O-4 linkages connected to a syringyl unit is a sinapyl alcohol radical.[3] This highly reactive intermediate can then undergo a series of side-chain conversion reactions to form more stable products, including 4-propenylsyringol.[3]

Caption: Pyrolytic pathway from a syringyl unit in lignin to 4-propenylsyringol.

The causality behind this transformation lies in the thermal stability of the resulting molecule. The formation of the propenyl side chain creates a conjugated system that is energetically favorable under pyrolysis conditions. While other products like 4-vinylsyringol and sinapaldehyde also form, 4-propenylsyringol is often a major syringyl-type product identified in pyrograms of hardwoods like Eucalyptus.[5]

Part 2: Experimental Methodology and Analysis

Pyrolysis Reactors and Conditions

The generation of 4-propenylsyringol is typically studied using analytical pyrolysis, most commonly Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).[4][5] This technique allows for the rapid thermal decomposition of a small sample with immediate separation and identification of the volatile products.[6]

Key Experimental Parameters:

-

Temperature: This is a critical factor. Primary decomposition of lignin to form monomeric phenols occurs between 350°C and 600°C.[2][4] Temperatures around 550°C are often found to maximize the yield of phenolic compounds.[7]

-

Heating Rate: Fast pyrolysis, characterized by very high heating rates, is preferred to maximize the yield of the liquid bio-oil and minimize secondary reactions like charring.

-

Feedstock: The choice of hardwood species significantly impacts the results. Species with a higher syringyl-to-guaiacyl (S/G) ratio, such as Eucalyptus, will naturally produce more syringol-type compounds.[5]

Caption: A typical experimental workflow for Py-GC-MS analysis of lignin.

A Self-Validating Protocol for Py-GC-MS Analysis

To ensure trustworthiness and reproducibility, a robust analytical protocol is essential.

Step-by-Step Protocol:

-

Sample Preparation:

-

Py-GC-MS Instrument Setup:

-

Pyrolyzer: Set the pyrolysis temperature (e.g., 600°C) and time (e.g., 15 seconds).[9]

-

GC Column: Use a suitable capillary column for separating phenolic compounds, such as an Agilent DB-5MX (30 m × 0.25 mm, 0.25 μm).[9]

-

GC Oven Program: Implement a temperature gradient to effectively separate the complex mixture of pyrolysis products. A typical program might be: hold at 50°C for 2 min, then ramp to 280°C at 5°C/min, and hold for 20 min.[9]

-

MS Detector: Operate in SCAN mode over a mass range of 45-450 Daltons for qualitative identification.[10]

-

-

Quantification (Self-Validation):

-

Internal Standard (IS): For accurate quantification, an internal standard is crucial. While not used in every pyrolysis study, for bio-oil analysis, compounds like methyl hexanoate or syringic acid can be used.[10][11] The IS is added to the collected bio-oil or used in post-pyrolysis calibration.

-

Calibration: Prepare a series of standard solutions of authentic 4-propenylsyringol at known concentrations. Analyze these under the same GC-MS conditions to create a calibration curve (peak area vs. concentration).

-

Analysis: Pyrolyze the hardwood sample. Identify the 4-propenylsyringol peak in the resulting chromatogram (pyrogram) based on its retention time and mass spectrum compared to the authentic standard.

-

Calculation: Integrate the peak area of 4-propenylsyringol. Use the calibration curve to determine its concentration, which is often expressed as a relative percentage of the total peak area in the pyrogram.[5]

-

-

Data Verification:

Part 3: Data Interpretation and Yield

Interpreting Pyrograms

The output from a Py-GC-MS analysis is a pyrogram, which is a chromatogram of the pyrolysis products. Each peak represents a different compound. In the pyrogram of hardwood, a significant peak corresponding to trans-4-propenylsyringol can be readily identified among other syringyl and guaiacyl derivatives.[5]

Factors Influencing Yield

The relative yield of 4-propenylsyringol is highly dependent on several factors. Optimizing these parameters is key to maximizing its production.

| Parameter | Effect on 4-Propenylsyringol Yield | Rationale / Causality |

| Pyrolysis Temperature | Increases up to an optimum (approx. 500-600°C), then decreases.[7][12][13] | Initial temperature rise promotes the cleavage of ether bonds to release monomers.[3] Excessively high temperatures lead to secondary cracking of the phenolic ring, reducing the yield of specific monomers.[3] |

| Wood Species (S/G Ratio) | Higher yield from species with a high S/G ratio (e.g., Eucalyptus).[5] | A higher proportion of syringyl units in the native lignin provides more precursors for the formation of syringol-type products. |

| Heating Rate | Higher yields with faster heating rates. | Fast heating rates favor depolymerization over competing char-forming reactions, maximizing the transfer of lignin fragments into the vapor phase before they can repolymerize. |

| Particle Size | Smaller particle sizes (e.g., <1 mm) are beneficial.[7] | Smaller particles ensure rapid and uniform heating, minimizing temperature gradients within the particle and promoting efficient volatilization of products.[7] |

Conclusion

4-Propenylsyringol is a naturally occurring and significant product of hardwood lignin pyrolysis, arising directly from the thermal decomposition of the polymer's abundant syringyl units. Its formation is governed by the initial cleavage of β-O-4 ether linkages followed by side-chain modifications. By carefully controlling pyrolysis conditions—particularly temperature, heating rate, and feedstock selection—it is possible to influence the yield of this valuable aromatic chemical. The methodologies outlined in this guide, centered on the robust Py-GC-MS technique, provide a reliable framework for the qualitative and quantitative analysis of 4-propenylsyringol, paving the way for further research into lignin valorization and the development of bio-based chemical production platforms.

References

-

Pyrolytic formation of monomers from hardwood lignin as studied from the reactivities of the primary products. (n.d.). ResearchGate. [Link]

-

Oasmaa, A., et al. (2013). Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil. Energy & Fuels. [Link]

-

Lima, C. F., et al. (2008). SYRINGYL/GUAIACYL RATIO IN Eucalyptus spp. LIGNIN BY PYROLYSIS-GAS CHROMATOGRAPHY/MASS SPECTROMETRY. BioResources. [Link]

-

Zhao, J., et al. (2014). Fast Pyrolysis of Four Lignins from Different Isolation Processes Using Py-GC/MS. Molecules. [Link]

-

Kawamoto, H. (2016). Lignin pyrolysis reactions. Journal of Wood Science. [Link]

-

Tamburini, D., et al. (2020). Analytical Pyrolysis and Mass Spectrometry to Characterise Lignin in Archaeological Wood. Molecules. [Link]

-

Zhang, Y., et al. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. LCGC International. [Link]

-

Hao, L., et al. (2021). Py-GC/MS in Biomass Pyrolysis: Mechanisms and Applications. AZoOptics. [Link]

-

Jablonsky, M., et al. (n.d.). Characterization of lignins by Py/GC/MS. Slideshare. [Link]

-

Jablonsky, M., et al. (2013). Characterization of lignins by Py/GC/MS. ResearchGate. [Link]

-

Wang, S., et al. (2021). A review on lignin pyrolysis: pyrolytic behavior, mechanism, and relevant upgrading for improving process efficiency. Green Chemical Engineering. [Link]

-

Obst, J.R. (n.d.). The Syringyl Content of Softwood Lignin. Forest Products Laboratory. [Link]

-

International Olive Council. (n.d.). DETERMINATION OF BIOPHENOLS IN OLIVE OILS BY HPLC. [Link]

-

de Paula, V.F., et al. (2023). Quantitative GC-MS Analysis of Sawdust Bio-Oil. Journal of the Brazilian Chemical Society. [Link]

-

Olarte, M.V., et al. (2016). Standardization of chemical analytical techniques for pyrolysis bio-oil: history, challenges, and current status of methods. OSTI.gov. [Link]

-

Huang, Y., et al. (2018). Studies on pyrolysis mechanism of syringol as lignin model compound by quantum chemistry. ResearchGate. [Link]

-

Wang, Z., et al. (2014). INFLUENCE OF FAST PYROLYSIS CONDITIONS ON POLYPHENOLS FRACTION FROM BIO-OIL. Wood Research. [Link]

-

Oasmaa, A., et al. (2010). Lignin fast pyrolysis: Results from an international collaboration. TNO Publications. [Link]

-

Dufourny, A., et al. (2018). Influence of pyrolysis conditions and the nature of the wood on the quality of charcoal as a reducing agent. Agritrop. [Link]

-

Ferrell III, J.R., et al. (2022). Standard Analytical Methods for Pyrolysis Bio-Oils. NREL Publications. [Link]

-

Diop, A., et al. (2021). Effect of Pyrolysis Temperature and Wood Species on the Properties of Biochar Pellets. Energies. [Link]

-

Hindi, S.S.Z. (2012). Effect of wood material and pyrolytic conditions on biocarbon production. ResearchGate. [Link]

-

Gascó, G., et al. (2021). Influence of Feedstock and Final Pyrolysis Temperature on Breaking Strength and Dust Production of Wood-Derived Biochars. Agronomy. [Link]

Sources

- 1. publications.tno.nl [publications.tno.nl]

- 2. A review on lignin pyrolysis: pyrolytic behavior, mechanism, and relevant upgrading for improving process efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 6. azooptics.com [azooptics.com]

- 7. woodresearch.sk [woodresearch.sk]

- 8. mdpi.com [mdpi.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. scielo.br [scielo.br]

- 11. internationaloliveoil.org [internationaloliveoil.org]

- 12. agritrop.cirad.fr [agritrop.cirad.fr]

- 13. researchgate.net [researchgate.net]

Difference between 4-propenyl-2,6-dimethoxyphenol and canolol (4-vinylsyringol)

Executive Summary

This technical guide provides a rigorous comparison between 4-propenyl-2,6-dimethoxyphenol (Propenylsyringol) and Canolol (4-vinylsyringol). Both compounds are potent phenolic antioxidants derived from lignocellulosic biomass and oilseed processing, sharing the syringol (2,6-dimethoxyphenol) core.

While Canolol is widely recognized as the primary bioactive product of rapeseed processing (via sinapic acid decarboxylation), 4-propenyl-2,6-dimethoxyphenol is a structurally related analogue often identified in pyrolysis bio-oils or synthesized for structure-activity relationship (SAR) studies. Critical distinctions lie in their side-chain chemistry: the vinyl group of Canolol versus the propenyl group of its analogue. This subtle methylation significantly alters lipophilicity, radical stabilization energy, and synthetic accessibility. Recent computational and experimental data suggest that 4-propenyl-2,6-dimethoxyphenol exhibits superior antioxidant capacity compared to Canolol due to enhanced resonance stabilization of the phenoxy radical.

Part 1: Chemical Identity & Structural Analysis

The fundamental difference between these two compounds is the length and substitution of the unsaturated alkyl side chain at the para position.

Table 1: Physicochemical Comparison

| Feature | Canolol | 4-Propenyl-2,6-dimethoxyphenol |

| IUPAC Name | 4-Ethenyl-2,6-dimethoxyphenol | 4-(Prop-1-en-1-yl)-2,6-dimethoxyphenol |

| Common Names | 4-Vinylsyringol, Vinylsyringol | 4-Propenylsyringol, Syringyl propene |

| CAS Number | 28343-22-8 | 6635-22-9 (General), 26624-13-5 (Z-isomer) |

| Molecular Formula | C₁₀H₁₂O₃ | C₁₁H₁₄O₃ |

| Molecular Weight | 180.20 g/mol | 194.23 g/mol |

| Side Chain | Vinyl (-CH=CH₂) | Propenyl (-CH=CH-CH₃) |

| Isomerism | None (terminal alkene) | Cis (Z) and Trans (E) geometric isomers |

| LogP (Predicted) | ~2.0 - 2.3 | ~2.5 - 2.9 (More Lipophilic) |

| Key Spectral Feature (¹H NMR) | Terminal alkene protons: Multiplet δ 5.0–6.7 ppm | Methyl doublet: δ ~1.8 ppm; Internal alkene protons |

Structural Impact on Reactivity[5]

-

Canolol (Vinyl): The terminal double bond is sterically accessible, making it highly susceptible to polymerization (dimerization) and nucleophilic attack. This reactivity is beneficial for forming potent dimers but poses stability challenges during purification.

-

Propenylsyringol (Propenyl): The internal double bond, stabilized by the terminal methyl group, confers greater stability against non-specific polymerization. The methyl group also exerts a weak inductive effect (+I), which can further stabilize the phenoxy radical formed during antioxidant activity.

Part 2: Synthesis & Production Protocols

The production pathways for these two compounds differ fundamentally: Canolol is typically "released" via decarboxylation, whereas Propenylsyringol requires carbon chain extension or isomerization.

Pathway Visualization

Figure 1: Comparative synthetic pathways. Canolol is derived from Sinapic Acid via decarboxylation, while 4-Propenylsyringol is synthesized from Syringaldehyde via Wittig olefination.

Protocol A: Production of Canolol (From Sinapic Acid)

Context: This method mimics the industrial processing of rapeseed, optimizing for yield using microwave-assisted decarboxylation.

-

Reagents: Sinapic acid (98%+), Ethanol, Sodium Hydroxide (catalytic).

-

Procedure:

-

Dissolve sinapic acid in ethanol (10 mg/mL).

-

Adjust pH to 5.0–6.0 (slightly acidic to neutral favors stability).

-

Reaction: Subject the solution to microwave irradiation at 160°C for 15 minutes in a sealed vessel.

-

Work-up: Cool to room temperature. Evaporate solvent under reduced pressure.

-

Purification: Silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 7:3).

-

-

Validation: Monitor disappearance of Sinapic Acid (HPLC RT ~12 min) and appearance of Canolol (HPLC RT ~18 min, depending on column).

Protocol B: Synthesis of 4-Propenylsyringol (Wittig Reaction)

Context: Total synthesis from Syringaldehyde to introduce the propenyl chain.

-

Reagents: Syringaldehyde, Ethyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi, 2.5M in hexanes), Anhydrous THF.

-

Procedure:

-

Ylide Formation: In a flame-dried flask under Argon, suspend Ethyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0°C. Dropwise add n-BuLi (1.1 eq). Stir for 30 min until the solution turns deep orange (ylide formation).

-

Addition: Cool to -78°C. Add Syringaldehyde (1.0 eq) dissolved in THF dropwise.

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Quench: Add saturated NH₄Cl solution.

-

Extraction: Extract with Diethyl Ether (3x). Dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). Note: This typically yields a mixture of E and Z isomers.

-

-

Validation: ¹H NMR will show disappearance of the aldehyde proton (~9.8 ppm) and appearance of methyl doublet (~1.8 ppm) and olefinic protons.

Part 3: Mechanistic Comparison (Antioxidant Activity)

Both compounds function primarily via the Hydrogen Atom Transfer (HAT) mechanism, where the phenolic hydroxyl group donates a hydrogen to neutralize free radicals (ROO•).

Comparative Potency

Recent computational studies (DFT) and experimental assays indicate that 4-Propenylsyringol is a superior antioxidant to Canolol .

-

Canolol: The vinyl group provides resonance stabilization to the phenoxy radical, delocalizing the unpaired electron density.

-

4-Propenylsyringol: The propenyl group extends this conjugation system. Crucially, the terminal methyl group acts as an electron-donating group (EDG) via hyperconjugation. This further stabilizes the electron-deficient phenoxy radical intermediate, lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond.

Data Summary (Predicted Rates vs ROO•):

-

Canolol:

(Aqueous)[1] -

4-Propenylsyringol:

(Aqueous) (Source: Theoretical studies on syringol derivatives, see References)[2]

Mechanism Diagram

Figure 2: Mechanistic comparison of radical scavenging. The propenyl derivative offers superior radical stabilization due to the hyperconjugative effect of the terminal methyl group.

Part 4: Analytical Differentiation

Distinguishing these two compounds in complex mixtures (e.g., bio-oil or processed food extracts) requires precise analytical techniques due to their structural similarity.

Mass Spectrometry (GC-MS / LC-MS)

This is the most definitive method due to the mass difference.

-

Canolol: Molecular Ion [M]+ = 180 .[3]

-

Fragmentation: Loss of methyl (-15), Loss of vinyl (-27).

-

-

4-Propenylsyringol: Molecular Ion [M]+ = 194 .[4]

-

Fragmentation: Loss of methyl (-15), Loss of propenyl side chain elements.

-

Nuclear Magnetic Resonance (¹H NMR)

-

Canolol: Look for the ABX pattern of the vinyl group.

- 6.60 (dd, 1H, vinylic-H)

- 5.55 (d, 1H, terminal vinylic-H, cis)

- 5.05 (d, 1H, terminal vinylic-H, trans)

-

4-Propenylsyringol: Look for the Methyl Doublet .

- 1.85 (d, 3H, -CH=CH-CH₃ )

- 6.10–6.30 (m, 2H, internal alkene protons)

References

-

Wakamatsu, D., et al. (2005).[1] "Isolation, identification, and structure of a potent alkyl-peroxyl radical scavenger in crude canola oil, canolol." Bioscience, Biotechnology, and Biochemistry. Link

-

Galano, A., et al. (2011).[1] "Canolol: A Promising Chemical Agent against Oxidative Stress." The Journal of Physical Chemistry B. Link

-

Khattab, R., et al. (2010). "Production of Canolol from Canola Meal Phenolics via Hydrolysis and Microwave-Induced Decarboxylation." Journal of the American Oil Chemists' Society. Link

-

PubChem. (2025).[4] "2,6-Dimethoxy-4-propenylphenol (Compound Summary)." National Library of Medicine. Link

-

BenchChem. (2025).[5] "Wittig Reaction Protocols for Olefin Synthesis." Application Notes. Link

-

Semsarilar, M., et al. (2024). "Theoretical insight of reactive oxygen species scavenging mechanism in lignin waste depolymerization products." RSC Advances. Link

Sources

Technical Monograph: 4-Propenyl-2,6-dimethoxyphenol as a Hardwood Smoke Biomarker

Topic: 4-Propenyl-2,6-dimethoxyphenol Role as a Wood Smoke Biomarker Content Type: Technical Monograph Audience: Researchers, Analytical Chemists, and Toxicology Professionals

Executive Summary

4-Propenyl-2,6-dimethoxyphenol (also known as 4-Propenylsyringol ) is a highly specific phenolic tracer derived from the thermal degradation of syringyl (S) lignin. Unlike general biomass combustion markers such as levoglucosan, which indicates the burning of cellulose/hemicellulose, 4-Propenyl-2,6-dimethoxyphenol specifically identifies hardwood (angiosperm) smoke emissions.

This guide details the physicochemical origins, pharmacokinetic profile, and validated analytical protocols for utilizing this molecule as a urinary and atmospheric biomarker for wood smoke exposure assessment.

Chemical Origin and Specificity

Lignin Pyrolysis Mechanism

Wood smoke is a complex aerosol mixture, but its phenolic composition is strictly governed by the taxonomic classification of the fuel source. Lignin is a cross-linked phenolic polymer consisting of three primary alcohol precursors:

-

p-Coumaryl alcohol (H-lignin)

-

Coniferyl alcohol (G-lignin)

-

Sinapyl alcohol (S-lignin)

Hardwoods (e.g., Oak, Maple, Birch) contain high proportions of S-lignin . Upon pyrolysis at temperatures between 300°C and 600°C, the ether linkages (

4-Propenyl-2,6-dimethoxyphenol is formed via the dehydration and rearrangement of the propyl side chain of sinapyl alcohol units. Because Softwoods (gymnosperms like Pine, Spruce) lack significant S-lignin, the presence of 4-Propenyl-2,6-dimethoxyphenol is a definitive chemical fingerprint for hardwood combustion.

Isomeric Considerations

The molecule exists primarily as the trans (E) isomer in combustion emissions, though the cis (Z) isomer may be present in trace amounts.

-

CAS Registry: 6635-22-9 (General), 20675-95-0 (E-isomer)[2]

-

Key Characteristic: The conjugated double bond on the side chain stabilizes the molecule relative to its allyl isomer, making it a robust marker in atmospheric particulate matter (PM).

Pharmacokinetics and Metabolism

When inhaled, wood smoke particles deposit in the respiratory tract. Methoxyphenols are lipophilic and rapidly absorbed into the systemic circulation.

Metabolic Pathway

-

Absorption: Rapid uptake from alveolar region (Tmax < 2 hours).

-

Phase II Conjugation: The free phenol group undergoes rapid glucuronidation and sulfation in the liver.

-

Primary Metabolite: 4-Propenyl-2,6-dimethoxyphenol-glucuronide.

-

Secondary Metabolite: 4-Propenyl-2,6-dimethoxyphenol-sulfate.

-

-

Excretion: Eliminated renally with a half-life (

) of approximately 3 to 5 hours .[3][4][5][6]

Critical Implication: Due to the short half-life, urine samples must be collected within 6–12 hours of exposure to detect acute events.[3] For chronic exposure (e.g., daily cookstove use), morning void samples are sufficient.

Visualization: Lignin Pyrolysis & Metabolism

The following diagram illustrates the pathway from Hardwood Lignin to Urinary Metabolites.

Figure 1: Pathway of 4-Propenyl-2,6-dimethoxyphenol from hardwood source to urinary excretion.[7]

Analytical Protocol: Urinary Quantification

This protocol describes a self-validating GC-MS workflow. The critical step is acid hydrolysis to deconjugate the metabolites back to the free phenol form for detection.

Reagents & Standards

-

Internal Standard (IS): Syringol-d6 or 4-Propenylsyringol-d3 (if custom synthesized). Note: If deuterated analog is unavailable, 2,4-Dibromophenol is a robust surrogate.

-

Hydrolysis Agent: Concentrated HCl or

-Glucuronidase/Arylsulfatase (enzymatic is gentler but slower; acid is standard for robust phenolic recovery). -

Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Step-by-Step Methodology

| Step | Action | Technical Rationale |

| 1. Aliquot | Transfer 2.0 mL urine to a glass centrifuge tube. Add 50 µL Internal Standard. | IS corrects for extraction loss and injection variability. |

| 2. Hydrolysis | Add 200 µL conc. HCl. Heat at 90°C for 60 mins. | CRITICAL: Cleaves glucuronide/sulfate bonds. Without this, GC-MS detects <5% of total load. |

| 3. Extraction | Cool to RT. Perform Solid Phase Extraction (SPE) using C18 or polymeric resin (e.g., Oasis HLB). Condition (MeOH -> H2O), Load, Wash (5% MeOH), Elute (Ethyl Acetate). | Removes urea and salts; concentrates phenolic fraction. |

| 4. Drying | Evaporate eluate to dryness under | Removes solvent; prepares sample for silylation. |

| 5. Derivatization | Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine. Incubate at 70°C for 30 mins. | Converts polar -OH groups to non-polar -OTMS ethers, improving volatility and peak shape. |

| 6. GC-MS Analysis | Inject 1 µL (Splitless). Column: DB-5ms or equivalent. Mode: SIM (Selected Ion Monitoring). | SIM mode targets specific m/z ions, increasing sensitivity by 10-100x over Full Scan. |

Detection Parameters (TMS Derivative)

-

Target Ion (Quant): m/z 266 (Molecular Ion

) -

Qualifier Ions: m/z 251 (

), m/z 73 (TMS group) -

Retention Time: Elutes after Syringol and before Syringaldehyde.

Data Interpretation & Comparative Analysis

To validate the source of smoke exposure, researchers should compare 4-Propenyl-2,6-dimethoxyphenol levels with other markers.

Diagnostic Ratios

The ratio of Syringyl (S) to Guaiacyl (G) compounds distinguishes fuel types.

| Biomarker | Hardwood Smoke | Softwood Smoke | Diesel Exhaust |

| 4-Propenyl-2,6-dimethoxyphenol | High | Trace / Absent | Absent |

| Guaiacol Derivatives | Moderate | High | Absent |

| Levoglucosan | High | High | Absent |

| Hopanes | Absent | Absent | High |

Normalization

Urinary concentrations must be normalized to Creatinine (mg analyte / g creatinine) to account for hydration status (diuresis).

Formula:

Visualization: Analytical Workflow

The following diagram outlines the logical flow of the experimental procedure.

Figure 2: Step-by-step analytical protocol for urinary methoxyphenol quantification.

References

-

Dills, R. L., et al. (2001). Measurement of urinary methoxyphenols and their use for biological monitoring of wood smoke exposure.[3][8] Environmental Research, 85(2), 145-158.[9] Link

-

Dills, R. L., et al. (2006). Evaluation of urinary methoxyphenols as biomarkers of woodsmoke exposure.[3][4][5] Environmental Science & Technology, 40(7), 2163-2170. Link

-

Simoneit, B. R., et al. (1993). Lignin pyrolysis products, lignans, and resin acids as specific tracers of plant classes in emissions from biomass combustion.[6] Environmental Science & Technology, 27(12), 2533-2541. Link

-

Hawthorne, S. B., et al. (1989). Collection and quantitation of methoxylated phenol tracers for atmospheric pollution from residential wood stoves.[6] Environmental Science & Technology, 23(4), 470-475. Link

-

Simpson, C. D., & Naeher, L. P. (2010). Biological monitoring of wood-smoke exposure. Inhalation Toxicology, 22(2), 110-118. Link

Sources

- 1. 2,6-Dimethoxy-4-propenylphenol,(E)- | C11H14O3 | CID 5352905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evaluation of urinary methoxyphenols as biomarkers of woodsmoke exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of urinary methoxyphenols and their use for biological monitoring of wood smoke exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic & Thermodynamic Profiling of Conjugated 4-Alkenyl-2,6-Dimethoxyphenols

A Technical Deep Dive into Canolol and Structural Analogs

Executive Summary

Conjugated 4-alkenyl-2,6-dimethoxyphenols, exemplified by Canolol (4-vinylsyringol) , represent a distinct class of phenolic antioxidants derived primarily from the decarboxylation of sinapic acid.[][2][3] Unlike their hydroxycinnamic acid precursors, these compounds possess a unique lipophilic profile and a specific electronic structure that optimizes Hydrogen Atom Transfer (HAT) mechanisms.

This technical guide dissects the structure-activity relationship (SAR) of this class, providing a mechanistic rationale for their superior performance in lipid emulsions and against reactive nitrogen species (RNS). We present validated protocols for assessing their activity, grounded in thermodynamic stability and kinetic rate constants.

Structural Architecture & Electronic Basis

The antioxidant potency of this class is not accidental; it is a function of three synergistic structural features.

The Syringyl Moiety (2,6-Dimethoxy Substitution)

The core phenol ring is flanked by two methoxy groups at the ortho positions.

-

Electronic Effect (+M): The methoxy groups act as strong electron donors via the mesomeric effect, increasing the electron density of the phenolic oxygen. This weakens the O-H bond, lowering the Bond Dissociation Enthalpy (BDE) and facilitating hydrogen release.

-

Steric Effect: While ortho substitution can hinder bulky radicals, in the context of small peroxyl radicals (ROO•), it stabilizes the resulting phenoxyl radical by preventing rapid cross-coupling, extending the radical's lifetime for further scavenging.

The Conjugated Alkenyl Chain

The defining feature is the 4-alkenyl group (e.g., vinyl) conjugated to the aromatic ring.

-

Resonance Stabilization: Upon hydrogen abstraction, the unpaired electron is not confined to the oxygen or the ring carbons. The conjugated double bond allows the radical to delocalize onto the side chain. This extensive delocalization significantly reduces the energy of the transition state during HAT.

-

Lipophilicity: The decarboxylation (removal of -COOH) transforms the molecule from a polar acid (Sinapic Acid, LogP ~1.5) to a non-polar alkene (Canolol, LogP ~2.4). This allows the antioxidant to partition effectively into lipid bilayers and oil droplets, the primary sites of lipid peroxidation.

Visualization: Resonance Delocalization

The following diagram illustrates the resonance stabilization of the radical formed after antioxidant action.

Figure 1: Resonance delocalization pathway of the 4-vinylsyringol radical.

Mechanistic Pathways: The "Engine" of Activity

Hydrogen Atom Transfer (HAT) vs. SET

Density Functional Theory (DFT) calculations and kinetic studies confirm that HAT is the dominant mechanism for canolol in both aqueous and lipid environments.

-

Reaction:

-

Kinetics: The rate constant (

) for canolol reacting with hydroperoxyl radicals is approximately -

Why HAT? The high pKa of the phenolic proton (due to the lack of electron-withdrawing carboxyl group found in sinapic acid) makes deprotonation (required for SET-PT) less favorable at physiological pH compared to direct hydrogen abstraction.

Peroxynitrite (ONOO⁻) Scavenging

A critical advantage of conjugated 4-alkenyl-2,6-dimethoxyphenols is their reactivity toward Reactive Nitrogen Species (RNS).

-

Mechanism: Canolol does not just reduce ONOO⁻; it undergoes nitration on the aromatic ring or the vinyl chain, effectively "trapping" the nitrating agent.

-

Significance: This activity is distinct from simple radical scavenging and is crucial for preventing protein nitration in biological systems.

Experimental Validation Protocols

To rigorously evaluate these mechanisms, standard assays (DPPH) are insufficient due to their lack of biological relevance regarding lipophilicity. The following protocols are recommended for high-fidelity characterization.

Protocol A: Lipophilic Medium Peroxidation (Emulsion System)

Validates the "Conjugated Alkenyl" lipophilic advantage.

-

Preparation: Create a 10% oil-in-water (O/W) emulsion using stripped corn oil and Tween-20 (1%) in phosphate buffer (pH 7.4).

-

Induction: Add the test compound (Canolol) at 200 µM. Initiate oxidation using AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) at 10 mM to generate peroxyl radicals in the aqueous phase, forcing the antioxidant to act at the interface.

-

Measurement: Aliquot samples every 24 hours.

-

Primary Products: Measure Lipid Hydroperoxides (LOOH) via the ferric thiocyanate method (Abs 500 nm).

-

Secondary Products: Measure TBARS (Thiobarbituric Acid Reactive Substances) (Abs 532 nm).

-

-

Control: Compare against Trolox (water-soluble) and

-Tocopherol (lipid-soluble). Canolol should show superior retention of activity at the interface compared to polar sinapic acid.

Protocol B: Peroxynitrite Scavenging & Nitration Analysis

Validates the specific RNS scavenging capability.

-

Reagent Generation: Synthesize ONOO⁻ by reacting acidified

with -

Reaction: Mix test compound (10-50 µM) with ONOO⁻ (10 µM) in phosphate buffer (pH 7.4) at 37°C.

-

Detection (HPLC-DAD/MS):

-

Monitor the decay of the parent peak.

-

Critical Step: Scan for the formation of nitrated adducts (e.g., nitro-canolol). The presence of a nitro-adduct confirms the "scavenging by trapping" mechanism rather than simple reduction.

-

Thermodynamic Data Summary

The following table summarizes the estimated thermodynamic parameters derived from DFT studies (B3LYP/6-311G level) for Canolol relative to its precursor.

| Parameter | Sinapic Acid | Canolol (4-Vinylsyringol) | Implication |

| BDE (O-H) | ~86-88 kcal/mol | ~83-85 kcal/mol | Lower BDE implies easier H-abstraction (better antioxidant). |

| Log P | 1.5 | 2.4 | Higher lipophilicity enhances protection of cell membranes/oils. |

| Ionization Potential (IP) | High | Moderate | Moderate IP balances electron donation without becoming pro-oxidant. |

| Rate Constant ( | Faster reaction kinetics with peroxyl radicals. |

References

-

Galano, A., et al. (2011). "Canolol: A Promising Chemical Agent against Oxidative Stress." The Journal of Physical Chemistry B.

-

Kuwahara, H., et al. (2004). "Antioxidative and Antimutagenic Activities of 4-Vinyl-2,6-dimethoxyphenol (Canolol) Isolated from Canola Oil." Journal of Agricultural and Food Chemistry.

-

Terpinc, P., et al. (2011).[4] "Antioxidant properties of 4-vinyl derivatives of hydroxycinnamic acids." Food Chemistry.

-

Szymusiak, H., et al. (2003). "Bond Dissociation Enthalpy of Phenolic Antioxidants." Polish Journal of Food and Nutrition Sciences.

-

Kraljić, K., et al. (2015). "Changes in 4-vinylsyringol and other phenolics during rapeseed oil refining."[5] Food Chemistry.

Sources

- 2. Optimization of Canolol Production from Canola Meal Using Microwave Digestion as a Pre-Treatment Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of antioxidant capacity of 4-vinylguaiacol with catechin and ferulic acid in oil-in-water emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the effect of sinapic and ferulic acids derivatives (4-vinylsyringol vs. 4-vinylguaiacol) as antioxidants of rapeseed, flaxseed, and extra virgin olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Relative Stability of (E)- and (Z)-4-Propenyl-2,6-dimethoxyphenol Isomers

Abstract

This technical guide provides a comprehensive analysis of the relative stability of the geometric isomers of 4-Propenyl-2,6-dimethoxyphenol, specifically the (E)- and (Z)-configurations. As compounds of interest in various fields, including flavor, fragrance, and pharmaceuticals, a thorough understanding of their isomeric stability is paramount for researchers, scientists, and professionals in drug development. This document will delve into the thermodynamic and kinetic factors governing the stability of these isomers, supported by experimental data and computational analysis. Detailed methodologies for isomer separation and characterization are also presented to provide a practical framework for laboratory applications.

Introduction: The Significance of Isomeric Purity

4-Propenyl-2,6-dimethoxyphenol, a derivative of isoeugenol, exists as two geometric isomers due to the presence of a carbon-carbon double bond in its propenyl side chain: (E)-4-Propenyl-2,6-dimethoxyphenol and (Z)-4-Propenyl-2,6-dimethoxyphenol.[1][2] While sharing the same molecular formula and connectivity, the spatial arrangement of the substituents around the double bond differs significantly, leading to distinct physicochemical and biological properties.[1][3] The (E)-isomer, often referred to as the trans-isomer, and the (Z)-isomer, or cis-isomer, can exhibit variations in aroma, bioactivity, and toxicity.[3] Therefore, controlling and understanding the isomeric composition is a critical aspect of quality control and product development in industries that utilize these compounds.

This guide aims to provide a deep dive into the core principles governing the stability of these two isomers, offering both theoretical insights and practical, field-proven methodologies.

Foundational Principles of Isomer Stability

The relative stability of geometric isomers is primarily dictated by thermodynamics. The isomer with the lower standard Gibbs free energy of formation is considered the more stable. In the case of (E)- and (Z)-4-Propenyl-2,6-dimethoxyphenol, the (E)-isomer is thermodynamically more stable.[4] This increased stability is attributed to reduced steric hindrance. In the (E)-configuration, the larger substituent groups are positioned on opposite sides of the double bond, minimizing steric repulsion. Conversely, in the (Z)-isomer, these bulky groups are on the same side, leading to intramolecular strain and a higher energy state.

dot graph "Molecular_Structures" { layout=neato; node [shape=none, imagepos="tc", labelloc="b"];

// E-isomer E_isomer [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=643846&t=l", label="(E)-4-Propenyl-2,6-dimethoxyphenol"];

// Z-isomer Z_isomer [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5352906&t=l", label="(Z)-4-Propenyl-2,6-dimethoxyphenol"];

// Invisible edge for positioning E_isomer -- Z_isomer [style=invis]; } caption: "Molecular structures of (E)- and (Z)-4-Propenyl-2,6-dimethoxyphenol."

Experimental Determination of Isomer Ratios and Stability

Several analytical techniques are instrumental in determining the relative abundance of each isomer in a mixture and, by extension, inferring their relative stability under specific conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5][6] Due to differences in their physical properties, such as boiling points and polarity, the (E)- and (Z)-isomers of 4-Propenyl-2,6-dimethoxyphenol can be effectively separated on a suitable gas chromatography column. The mass spectrometer then provides structural information, confirming the identity of each isomer. Quantitative analysis of the peak areas in the chromatogram allows for the determination of the isomer ratio.

Protocol: GC-MS Analysis of 4-Propenyl-2,6-dimethoxyphenol Isomers

-

Sample Preparation: Dissolve a known quantity of the isomer mixture in a suitable volatile solvent (e.g., hexane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Chromatographic Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

-

Carrier Gas: Use an inert gas like helium or hydrogen at a constant flow rate.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) is typically used.

-

Mass Range: Scan a mass range appropriate for the molecular weight of the isomers (e.g., m/z 50-300).

-

-

Data Analysis: Identify the peaks corresponding to the (E)- and (Z)-isomers based on their retention times and mass spectra. Integrate the peak areas to calculate the relative percentage of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an invaluable tool for the structural elucidation of organic molecules and can be used to differentiate between the (E)- and (Z)-isomers.[7][8] The coupling constants (J-values) between the vinylic protons on the propenyl side chain are characteristic of the geometry around the double bond. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is observed for the trans-protons, while the (Z)-isomer exhibits a smaller coupling constant (typically 6-12 Hz) for the cis-protons.

dot graph "NMR_Coupling" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

E_Isomer [label="(E)-Isomer\n(trans)"]; Z_Isomer [label="(Z)-Isomer\n(cis)"]; J_Value_E [label="J ≈ 12-18 Hz"]; J_Value_Z [label="J ≈ 6-12 Hz"];

E_Isomer -> J_Value_E [label="Larger Coupling Constant"]; Z_Isomer -> J_Value_Z [label="Smaller Coupling Constant"]; } caption: "¹H NMR coupling constants for (E)- and (Z)-isomers."

Computational Chemistry Insights

Computational methods, particularly Density Functional Theory (DFT), provide a theoretical framework for understanding and quantifying the stability of isomers.[9][10] By calculating the ground-state energies of the (E)- and (Z)-isomers, the energy difference (ΔE) can be determined. A more negative ΔE for the (E)-isomer relative to the (Z)-isomer confirms its greater thermodynamic stability.

Methodology: DFT Calculations for Isomer Stability

-

Structure Optimization: The initial 3D structures of both the (E)- and (Z)-isomers are built and then optimized to find their lowest energy conformations.

-

Energy Calculation: Single-point energy calculations are performed on the optimized structures using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Thermodynamic Analysis: The output of the calculations provides thermodynamic data, including the total electronic energy, enthalpy, and Gibbs free energy for each isomer. The relative stability is then determined by comparing these values.

Isomerization and Equilibrium

The conversion of the less stable (Z)-isomer to the more stable (E)-isomer can be achieved through various methods, often involving heat or a catalyst.[4][11] This process, known as isomerization, will proceed until a thermodynamic equilibrium is reached, where the ratio of the isomers is determined by the difference in their Gibbs free energies. The isomerization of eugenol, a related compound, to isoeugenol typically yields a mixture rich in the more stable (E)-isomer.[12]

dot graph "Isomerization_Workflow" { rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#FBBC05"];

Start [label="Starting Material\n(Z)-rich or pure (Z)-isomer"]; Process [label="Isomerization\n(Heat or Catalyst)"]; Equilibrium [label="Thermodynamic Equilibrium\n(Mixture of (E) and (Z) isomers)"]; Separation [label="Separation/Purification"]; Product [label="Predominantly (E)-isomer"];

Start -> Process; Process -> Equilibrium; Equilibrium -> Separation; Separation -> Product; } caption: "General workflow for the isomerization of the (Z)- to the (E)-isomer."

Practical Implications in Research and Development

The difference in stability between the (E)- and (Z)-isomers has significant practical consequences:

-

Synthesis and Purification: During the synthesis of 4-Propenyl-2,6-dimethoxyphenol, the reaction conditions can influence the initial isomer ratio. The inherent stability of the (E)-isomer often leads to its predominance.[12] Separation of the isomers can be challenging but may be necessary for applications requiring high isomeric purity.

-

Product Formulation and Stability: The long-term stability of a product containing 4-Propenyl-2,6-dimethoxyphenol will be influenced by the potential for isomerization of the (Z)-isomer to the more stable (E)-form. This can lead to changes in the product's properties over time. Recent studies have also indicated that isoeugenol can be relatively unstable in aqueous matrices.[13][14]

-

Biological Activity: The distinct three-dimensional shapes of the isomers can lead to different interactions with biological receptors, resulting in variations in their pharmacological or toxicological profiles.[3]

Conclusion

The (E)-isomer of 4-Propenyl-2,6-dimethoxyphenol is thermodynamically more stable than its (Z)-counterpart due to minimized steric hindrance. This fundamental principle has far-reaching implications for the synthesis, analysis, and application of this compound. A thorough understanding of the factors governing isomer stability, coupled with robust analytical and computational tools, is essential for researchers and professionals working with these and related molecules. The methodologies and insights provided in this guide serve as a valuable resource for navigating the complexities of geometric isomerism in a practical, laboratory setting.

References

-

Van Aroma. (n.d.). Isoeugenol Trans 92%. Van Aroma. Retrieved from [Link]

-

ScenTree. (n.d.). Isoeugenol (CAS N° 97-54-1). ScenTree. Retrieved from [Link]

-

Koeduka, T., et al. (2006). Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester. Proceedings of the National Academy of Sciences, 103(26), 10128-10133. Retrieved from [Link]

-

Ahn, H., et al. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. Chemical Research in Toxicology, 36(5), 736-745. Retrieved from [Link]

-

American Chemical Society. (2013, November 25). Isoeugenol. American Chemical Society. Retrieved from [Link]

-

NICNAS. (2018, October 26). Isoeugenol and its constituent isomers: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]

-

Ke, C., et al. (2016). Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 1031, 164-170. Retrieved from [Link]

-

ResearchGate. (2024, June 3). Analysis and Stability Study of Isoeugenol in Aquaculture Products by Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

Scribd. (n.d.). Isomerization of Eugenol to Isoeugenol. Scribd. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic properties of Isoeugenol as. ResearchGate. Retrieved from [Link]

-

Nature. (2022, July 18). Structural analysis of previously unknown natural products using computational methods. Nature. Retrieved from [Link]

-

LJMU Research Online. (n.d.). Chemistry of Isoeugenol and Its Oxidation Products Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer.pdf. LJMU Research Online. Retrieved from [Link]

-

Prabhu, D.V., et al. (2011). Kinetic and Thermodynamic Studies of the Oxidation of Eugenol and Isoeugenol by Sodium N-Chlorobenzene-p-Sulphonamide in NaOH. Asian Journal of Chemistry, 23(12), 5503-5505. Retrieved from [Link]

-

PubMed. (2024, June 26). Analysis and Stability Study of Isoeugenol in Aquaculture Products by Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Mass Spectrometry. PubMed. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1977). Oxidative dimerizations of (E)- and (Z)-isoeugenol (2-methoxy-4-pro-penylphenol) and (E)- and (Z)-2,6-dimethoxy-4-propenylphenol. Royal Society of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Flash-metathesis for the coupling of renewable (poly)hydroxyl β-methylstyrenes from essential oils - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, October 11). (PDF) Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils. ResearchGate. Retrieved from [Link]

-

PubMed. (2024, February 27). Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils. PubMed. Retrieved from [Link]

-

MDPI. (2024, February 27). Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils. MDPI. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,6-dimethoxy-4-(2-propenyl)-. NIST WebBook. Retrieved from [Link]

-

eScholarship.org. (n.d.). Computational Chemistry Studies Relevant to Medicinal Chemistry. eScholarship.org. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes. Doc Brown's Chemistry. Retrieved from [Link]

-

Sciforum. (2023, November 15). Assessing the Strategic Preparation of CPPs: A Computational Analysis of the Impact of Different Catechol-Based Ligands. Sciforum. Retrieved from [Link]

-

PubMed Central. (2022, October 26). (±)-Polysiphenol and Other Analogues via Symmetrical Intermolecular Dimerizations: A Synthetic, Spectroscopic, Structural, and Computational Study. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethoxy-4-propenylphenol, (Z)-. PubChem. Retrieved from [Link]

-

ResearchGate. (2016, December 7). How to separate E and Z isomers?. ResearchGate. Retrieved from [Link]

-

MDPI. (2023, September 28). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. MDPI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oxidative dimerizations of (E)- and (Z)-isoeugenol (2-methoxy-4-pro-penylphenol) and (E)- and (Z)-2,6-dimethoxy-4-propenylphenol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. vanaroma.com [vanaroma.com]

- 4. ScenTree - Isoeugenol (CAS N° 97-54-1) [scentree.co]

- 5. pnas.org [pnas.org]

- 6. Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ISOEUGENOL(97-54-1) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural analysis of previously unknown natural products using computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Chemistry Studies Relevant to Medicinal Chemistry [escholarship.org]

- 11. scribd.com [scribd.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Analysis and Stability Study of Isoeugenol in Aquaculture Products by Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-Propenylsyringol (FEMA 3728) in Liquid Smoke Flavoring Agents

Abstract

This technical guide provides a comprehensive overview of 4-propenylsyringol (FEMA 3728), a key phenolic compound found in liquid smoke flavoring agents. It is intended for an audience of researchers, scientists, and professionals in drug development. This document delves into the chemical properties of 4-propenylsyringol, its significance in imparting characteristic smoky notes to food products, and the analytical methodologies for its quantification. Furthermore, it explores the regulatory status, safety considerations, and the intricate relationship between its concentration and the sensory profile of liquid smoke.

Introduction: The Chemical Essence of Smoke Flavor

Liquid smoke is a complex aqueous solution derived from the controlled pyrolysis of wood.[1][2] This process of thermal decomposition in a low-oxygen environment breaks down the primary components of wood—cellulose, hemicellulose, and lignin—into hundreds of chemical compounds.[3][4] These compounds, including organic acids, carbonyls, and phenolics, are responsible for the characteristic flavor, color, and preservative properties of liquid smoke.[5][6]

Among the myriad of compounds, the phenolic fraction, primarily derived from the pyrolysis of lignin, is paramount in defining the archetypal "smoky" flavor and aroma.[4][7] Within this class of compounds, 4-propenylsyringol, also known as 2,6-dimethoxy-4-(1-propenyl)phenol, stands out as a significant contributor.[8] Its presence and concentration are critical to the sensory profile of the final food product. The Flavor and Extract Manufacturers Association (FEMA) has designated 4-propenylsyringol with the number 3728 and it is generally recognized as safe (GRAS) for use as a flavoring substance.[9][10][11]

This guide will navigate the technical landscape of 4-propenylsyringol, from its fundamental chemical identity to its analytical determination within the complex matrix of liquid smoke.

Chemical Profile of 4-Propenylsyringol

A thorough understanding of the physicochemical properties of 4-propenylsyringol is fundamental to developing robust analytical methods and comprehending its behavior in food systems.

Structure and Isomerism

4-Propenylsyringol is a phenolic compound characterized by a syringol (2,6-dimethoxyphenol) core with a propenyl group at the fourth position. The propenyl group can exist as two geometric isomers, (E) and (Z), due to the double bond.[12][13] The (E)-isomer is typically the more stable and predominant form found in nature.

Table 1: Key Chemical and Physical Properties of 4-Propenylsyringol

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₄O₃ | [14][15] |

| Molecular Weight | 194.23 g/mol | [14][16] |

| CAS Number | 26624-13-5 ((Z)-isomer)[17], 20675-95-0 ((E)-isomer)[18], 6635-22-9 (isomer mixture)[19] | [14][17][18][19] |

| FEMA Number | 3728 | [8][9] |

| Appearance | Colorless to pale yellow viscous liquid | [17][18][19] |

| Boiling Point | ~305-306 °C at 760 mmHg | [14][18] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [18][19] |

| Vapor Pressure | 0.000455 mmHg at 25°C (estimated) | [14][19] |

Contribution to Flavor

Phenolic compounds, including 4-propenylsyringol, are major contributors to the desirable smoky flavor notes in liquid smoke and smoked foods.[3][20] It imparts a sweet and spicy aroma.[18][19] The overall flavor profile of a liquid smoke product is a synergistic effect of numerous compounds, where the specific concentration and ratio of phenolic derivatives play a crucial role.[20]

Analytical Methodologies for Quantification

The accurate quantification of 4-propenylsyringol in liquid smoke is essential for quality control, regulatory compliance, and product development. The complex matrix of liquid smoke, containing a multitude of compounds, necessitates sophisticated analytical techniques.

Sample Preparation: A Critical First Step

The primary challenge in analyzing liquid smoke is the separation of the target analyte from the complex aqueous and tar-containing matrix.[3][5] A robust sample preparation protocol is paramount for achieving accurate and reproducible results.

Diagram 1: General Workflow for Sample Preparation

Caption: Workflow for liquid-liquid extraction of phenolic compounds.

Step-by-Step Protocol for Liquid-Liquid Extraction:

-

Sample Aliquoting: Accurately measure a known volume (e.g., 5 mL) of the liquid smoke sample into a separatory funnel.

-

Solvent Addition: Add a suitable organic solvent, such as dichloromethane, to the separatory funnel. The choice of solvent is critical for efficient extraction of phenolic compounds.

-

Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

-

Phase Separation: Allow the layers to separate. The denser organic layer will be at the bottom.

-

Collection: Carefully drain the organic layer into a clean collection flask.

-

Repeat Extraction: For exhaustive extraction, repeat the process with fresh solvent two more times, combining the organic extracts.

-

Drying: Pass the combined organic extracts through a drying agent, such as anhydrous sodium sulfate, to remove any residual water.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to a smaller, known volume.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for the chosen analytical instrument (e.g., methanol for HPLC, or a non-polar solvent for GC).

Chromatographic Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two primary techniques employed for the separation and quantification of 4-propenylsyringol.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of GC with the detection power of mass spectrometry.[3][21] It is well-suited for the analysis of volatile and semi-volatile compounds like 4-propenylsyringol.

Diagram 2: GC-MS Analytical Workflow

Caption: The sequential stages of a typical GC-MS analysis.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection Mode: Splitless injection is often preferred for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250-300°C).

-

MS Detector: The mass spectrometer is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is another viable technique, particularly for less volatile phenolic compounds or when derivatization for GC analysis is not desired.

Typical HPLC Parameters:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of two solvents, such as water (often with a small amount of acid, like formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile), is typically employed.

-

Detector: A Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where phenolic compounds absorb (around 280 nm) is common. For higher selectivity and sensitivity, a mass spectrometer can be coupled with the HPLC system (LC-MS).

Regulatory Status and Safety Considerations

The use of liquid smoke and its components as flavoring agents is subject to regulatory oversight to ensure consumer safety.

FEMA GRAS Status

The Flavor and Extract Manufacturers Association (FEMA) has included 4-propenyl-2,6-dimethoxyphenol (4-propenylsyringol) on its "Generally Recognized As Safe" (GRAS) list, with the designation FEMA No. 3728.[8][9] This status is based on a review of scientific data and a history of safe use in food.

Broader Safety of Liquid Smoke

While individual components like 4-propenylsyringol are considered safe at typical usage levels, the overall safety of liquid smoke preparations is a subject of ongoing evaluation.[1] A key advantage of using purified liquid smoke flavorings over traditional smoking methods is the significant reduction of potentially harmful compounds, such as polycyclic aromatic hydrocarbons (PAHs), which can be carcinogenic.[1][6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have established guidelines for the production and use of smoke flavorings to minimize consumer exposure to these undesirable substances.[1][5]

Conclusion and Future Perspectives

4-Propenylsyringol is a cornerstone of the characteristic flavor profile of liquid smoke. Its accurate quantification is not only a matter of quality control but also a critical aspect of ensuring regulatory compliance and consumer safety. The analytical workflows detailed in this guide, centered around robust sample preparation and advanced chromatographic techniques, provide a solid foundation for researchers and industry professionals.

Future research will likely focus on the development of more rapid and high-throughput analytical methods for the comprehensive profiling of liquid smoke flavorings. Furthermore, a deeper understanding of the synergistic and antagonistic interactions between 4-propenylsyringol and other flavor compounds will enable the more precise tailoring of smoke flavors for specific food applications. As consumer demand for clean-label and natural food products continues to grow, the scientific understanding and technological control over key flavor compounds like 4-propenylsyringol will become increasingly vital.

References

- Grokipedia. Liquid smoke.

- ResearchGate. Composition and analysis of liquid smoke flavouring primary products.

- National Institutes of Health. Chemical characterization of commercial liquid smoke products.

- Ayurveda Therapies.

- Wikipedia. Liquid smoke.

- Chemsrc. 4-propenyl syringol | CAS#:26624-13-5.

- The Good Scents Company. (E)-4-propenyl syringol, 20675-95-0.

- ACS Publications.

- The Good Scents Company. 4-propenyl syringol, 6635-22-9.

- Chemsrc. (E)-4-propenyl syringol | CAS#:20675-95-0.

- The Good Scents Company. (Z)-4-propenyl syringol, 26624-13-5.

- Flavor Extract Manufacturers Association (FEMA). 4-PROPENYL-2,6-DIMETHOXYPHENOL.

- Leffingwell & Associ

- Flavor Extract Manufacturers Associ

- ResearchGate.

- MDPI. Compositional Chemical Property Analysis and Evaluation of Liquid Smoke Produced from Microwave-assisted Pyrolysis of Mixtures o.

- FEMA. 5. GRAS Substances (3250-3325).pdf.

- Flavor Extract Manufacturers Associ

- National Institute of Standards and Technology. (Z)-4-Propenylsyringol - the NIST WebBook.

- National Institutes of Health. Propenylsyringol | C11H14O3 | CID 15764036 - PubChem.

- National Institute of Standards and Technology. (E)-4-Propenylsyringol - the NIST WebBook.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Liquid smoke - Wikipedia [en.wikipedia.org]

- 3. Chemical characterization of commercial liquid smoke products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repo.unespadang.ac.id [repo.unespadang.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. wisdomlib.org [wisdomlib.org]

- 7. Liquid Smoke Analysis [leffingwell.com]

- 8. femaflavor.org [femaflavor.org]

- 9. femaflavor.org [femaflavor.org]

- 10. femaflavor.org [femaflavor.org]

- 11. femaflavor.org [femaflavor.org]

- 12. (Z)-4-Propenylsyringol [webbook.nist.gov]

- 13. (E)-4-Propenylsyringol [webbook.nist.gov]

- 14. 4-propenyl syringol | CAS#:26624-13-5 | Chemsrc [chemsrc.com]

- 15. (E)-4-propenyl syringol | CAS#:20675-95-0 | Chemsrc [chemsrc.com]

- 16. Propenylsyringol | C11H14O3 | CID 15764036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. (Z)-4-propenyl syringol, 26624-13-5 [thegoodscentscompany.com]

- 18. (E)-4-propenyl syringol, 20675-95-0 [thegoodscentscompany.com]

- 19. 4-propenyl syringol, 6635-22-9 [thegoodscentscompany.com]

- 20. lib3.dss.go.th [lib3.dss.go.th]

- 21. bura.brunel.ac.uk [bura.brunel.ac.uk]